An In-depth Technical Guide on the Chemical Properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone
An In-depth Technical Guide on the Chemical Properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone with a chemical structure that suggests potential applications in medicinal chemistry and materials science. Its backbone, a propiophenone, is a common scaffold in various biologically active compounds.[1] This guide synthesizes information on analogous compounds to provide a detailed technical overview for research and development purposes.
Chemical and Physical Properties
While specific experimental data for 4'-Methoxy-3-(4-methylphenyl)propiophenone is scarce, its properties can be estimated by comparing them with structurally similar compounds. The following table summarizes key identifiers and available physical data for the target compound and its analogs.
| Property | 4'-Methoxy-3-(4-methylphenyl)propiophenone (Predicted/Inferred) | 4'-Methoxy-3-phenylpropiophenone[2] | 4'-Methoxypropiophenone[3] | 4'-Methylpropiophenone[4] |
| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | 1-(4-methoxyphenyl)propan-1-one | 1-(4-methylphenyl)propan-1-one |
| CAS Number | Not Found | 5739-38-8 | 121-97-1 | 5337-93-9 |
| Molecular Formula | C₁₇H₁₈O₂ | C₁₆H₁₆O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O |
| Molecular Weight | 254.32 g/mol | 240.30 g/mol | 164.20 g/mol | 148.20 g/mol |
| Melting Point | N/A | N/A | 27-29 °C | N/A |
| Boiling Point | N/A | N/A | 273-275 °C | N/A |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, and ether; sparingly soluble in water.[3] | N/A | Soluble in organic solvents, limited solubility in water.[3] | Soluble in chloroform and hexane.[4] |
Experimental Protocols
A direct synthesis protocol for 4'-Methoxy-3-(4-methylphenyl)propiophenone has not been identified. However, it can likely be synthesized using established methods for similar ketones, such as a Friedel-Crafts acylation.
Conceptual Synthesis Protocol (Adapted from related syntheses):
This protocol is a hypothetical adaptation of the Friedel-Crafts acylation method.
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Reactant Preparation:
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Dissolve 3-(4-methylphenyl)propanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask equipped with a stirrer and a dropping funnel.
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Cool the mixture to 0 °C in an ice bath.
-
-
Friedel-Crafts Acylation:
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the cooled solution while stirring.
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Add anisole (methoxybenzene) dropwise to the reaction mixture. The anisole will be acylated at the para position due to the directing effect of the methoxy group.
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-
Reaction Quenching and Workup:
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After the reaction is complete (monitored by TLC), quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.
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Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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-
Purification:
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4'-Methoxy-3-(4-methylphenyl)propiophenone.
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The synthesized compound would be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the ethyl chain. The aromatic region will show splitting patterns indicative of the substitution on the two phenyl rings.
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¹³C NMR will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl chain.[5]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to C-O stretching of the methoxy group and C-H bonds of the aromatic rings and the alkyl chain.[6][7][8]
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the carbonyl group.[9]
Potential Biological Activity and Signaling Pathways
Propiophenone derivatives have been investigated for a range of biological activities, including anticancer and antidiabetic properties.[10][11] Given the structural similarity to other biologically active molecules, 4'-Methoxy-3-(4-methylphenyl)propiophenone could be a candidate for drug discovery programs.
A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[12][13][14][15] Small molecule inhibitors of this pathway are of significant interest in cancer therapy.
The potential inhibition of the STAT3 pathway by a small molecule like 4'-Methoxy-3-(4-methylphenyl)propiophenone is a plausible area of investigation.
Diagrams
Caption: A general workflow for the synthesis, purification, and characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
Caption: Conceptual diagram of STAT3 signaling pathway inhibition by a small molecule inhibitor.
References
- 1. manavchem.com [manavchem.com]
- 2. 4'-Methoxy-3-phenylpropiophenone | C16H16O2 | CID 245554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4'-Methylpropiophenone [webbook.nist.gov]
- 7. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]
- 8. 4-Acetylanisole [webbook.nist.gov]
- 9. 4'-Methylpropiophenone [webbook.nist.gov]
- 10. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. pubs.acs.org [pubs.acs.org]
